Garenoxacin

Description

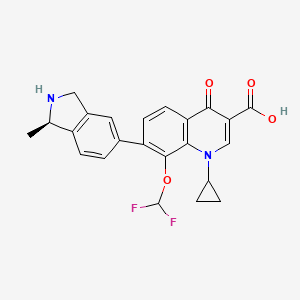

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30173135 | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-75-6 | |

| Record name | Garenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Garenoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Garenoxacin, a des-fluoro(6)-quinolone, exerts its potent antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. Through the stabilization of a covalent enzyme-DNA complex, this compound inhibits the resealing of transient double-strand breaks, a critical step in the supercoiling activity of DNA gyrase. This action ultimately leads to the arrest of DNA replication and transcription, culminating in bacterial cell death. This document outlines the biochemical interactions, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound, like other fluoroquinolones, functions as a topoisomerase poison. Its primary intracellular targets are DNA gyrase and topoisomerase IV, enzymes essential for maintaining the topological state of bacterial DNA.[1][2] DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for DNA compaction and the initiation of replication.[2]

The catalytic cycle of DNA gyrase involves the following key steps:

-

Binding of the enzyme to a segment of DNA (the G-segment).

-

Cleavage of both strands of the G-segment, forming a transient covalent bond between active-site tyrosine residues on the GyrA subunits and the 5'-phosphate ends of the cleaved DNA.

-

Passage of another segment of DNA (the T-segment) through the break.

-

Resealing of the G-segment and release of the T-segment.

This compound intervenes in this cycle by binding to the enzyme-DNA complex, specifically at the interface between the GyrA subunits and the cleaved DNA.[2] This binding stabilizes the "cleavage complex," preventing the religation of the DNA strands.[2] The accumulation of these stalled cleavage complexes acts as a physical barrier to the progression of replication forks and transcription machinery, leading to the generation of lethal double-strand DNA breaks and subsequent cell death.[2]

A notable characteristic of this compound is its dual-targeting activity, particularly demonstrated in Gram-positive bacteria like Staphylococcus aureus. It exhibits potent and balanced inhibitory activity against both DNA gyrase and topoisomerase IV.[1][3] This dual-targeting is significant as mutations in both enzymes are required for the development of high-level resistance, potentially slowing the emergence of resistant strains.[1]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through the determination of its 50% inhibitory concentration (IC50) against purified DNA gyrase and topoisomerase IV from various bacterial species, as well as its minimum inhibitory concentration (MIC) against a range of pathogens.

| Bacterium | Enzyme | This compound IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Reference |

| Staphylococcus aureus | DNA Gyrase | 1.25 | 10 | [1] |

| Staphylococcus aureus | Topoisomerase IV (Wild-Type) | 1.25 - 2.5 | 2.5 - 5.0 | [1] |

| Staphylococcus aureus | Topoisomerase IV (GrlA S80F mutant) | 125 - 250 | 250 | [1] |

| Mycoplasma pneumoniae | DNA Gyrase | 2.5 | Not Reported | [4] |

| Chlamydia pneumoniae | DNA Gyrase | 10.1 | Not Reported | [5] |

| Pathogen | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 0.06 | 2 | 1 | 0.12 | [6] |

| Haemophilus influenzae | ≤0.03 | ≤0.03 | ≤0.03 | ≤0.03 | [6] |

| Moraxella catarrhalis | ≤0.03 | ≤0.03 | ≤0.06 | ≤0.06 | [6] |

| Staphylococcus aureus (MSSA) | 0.03 | 0.5 | 0.5 | 0.06 | [6] |

| Staphylococcus aureus (MRSA) | 2 | >16 | 8 | 1 | [6] |

| Streptococcus pyogenes | 0.25 | 1 | 1 | 0.12 | [6] |

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

This compound

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 7.5 mM MgCl₂, 7.5 mM dithiothreitol, 2 mM ATP, 75 µg/mL bovine serum albumin, 30 mM KCl, 250 mM potassium glutamate, 2 µg/mL tRNA

-

Stop Solution: 50 mM EDTA

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL containing the assay buffer and 0.5 µg of relaxed pBR322 DNA.[1]

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Initiate the reaction by adding a sufficient amount of purified DNA gyrase to fully supercoil the DNA in the control sample.

-

Incubate the reactions at 30°C for 1 hour.[1]

-

Terminate the reactions by adding EDTA to a final concentration of 50 mM.[1]

-

Add gel loading dye to each sample and load onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The IC50 is determined as the concentration of this compound that reduces the intensity of the most supercoiled DNA band by 50% compared to the no-drug control.[1]

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) and its inhibition by this compound.

Materials:

-

Purified topoisomerase IV (GrlA/ParC and GrlB/ParE subunits)

-

Kinetoplast DNA (kDNA)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl₂, 5 mM dithiothreitol, 50 µg/mL bovine serum albumin, 250 mM potassium glutamate, 1 mM ATP

-

Stop Solution: 50 mM EDTA

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up 20 µL reaction mixtures containing the assay buffer and 100 ng of kDNA.[1]

-

Add a range of this compound concentrations to the reaction tubes, including a drug-free control.

-

Start the reaction by adding a sufficient amount of purified topoisomerase IV to fully decatenate the kDNA in the control.

-

Incubate the reactions at 37°C for 1 hour.[1]

-

Stop the reactions by adding EDTA to a final concentration of 50 mM.[1]

-

Analyze the products by electrophoresis on a 1% agarose gel.

-

Stain the gel and visualize the decatenated minicircles.

-

The IC50 is defined as the concentration of this compound that reduces the intensity of the decatenated kDNA minicircle band by 50%.[1]

Quinolone-Induced DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex induced by this compound.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

-

SDS (10% stock)

-

Proteinase K (10 mg/mL stock)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

In a 30 µL reaction volume, combine the assay buffer (without ATP), 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of this compound.

-

Add a sufficient amount of DNA gyrase to the reaction mixtures.

-

Incubate at 37°C for 30 minutes.

-

To trap the cleavage complex, add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL.

-

Incubate for an additional 30 minutes at 37°C to digest the protein.

-

Stop the reaction and prepare the samples for electrophoresis.

-

Run the samples on a 1% agarose gel to separate the linear DNA (indicative of cleavage) from the supercoiled and relaxed forms.

-

Stain the gel and quantify the amount of linear DNA to determine the concentration of this compound that induces maximal cleavage.

Visualizations

Caption: this compound's inhibitory action on the DNA gyrase catalytic cycle.

Caption: Experimental workflow for determining quinolone target selectivity.

Conclusion

This compound's potent antibacterial activity is rooted in its efficient inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it effectively halts essential DNA processes, leading to bacterial cell death. Its dual-targeting capability, particularly in Gram-positive organisms, represents a significant advantage in mitigating the development of resistance. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the mechanism of this important antimicrobial agent.

References

- 1. Comparative activity of this compound and other agents by susceptibility and time-kill testing against Staphylococcus aureus, Streptococcus pyogenes and respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound activity against isolates form patients hospitalized with community-acquired pneumonia and multidrug-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of this compound, an investigational des-F(6)-quinolone, tested against pathogens from community-acquired respiratory tract infections, including those with elevated or resistant-level fluoroquinolone MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Garenoxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Garenoxacin, a potent fluoroquinolone antibiotic. The document details a key synthetic pathway, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.

Chemical Structure of this compound

This compound is a des-fluoro(6) quinolone antibiotic with a complex chemical structure that contributes to its broad-spectrum antibacterial activity.

IUPAC Name: 1-Cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1].

The structure features a quinolone core, which is essential for its antibacterial action, substituted with a cyclopropyl group at the N1 position, a difluoromethoxy group at the C8 position, and a chiral (1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl moiety at the C7 position. The presence and specific stereochemistry of these substituents are crucial for the drug's efficacy and safety profile.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₀F₂N₂O₄[1] |

| Molecular Weight | 426.42 g/mol [1] |

| CAS Number | 194804-75-6[1] |

| Stereochemistry | The chiral center at the isoindole moiety has an (R) configuration. |

| Appearance | White to beige powder. |

Synthesis of this compound

A key synthetic approach to this compound involves the construction of the quinolone core followed by the coupling with the isoindole side chain. A representative synthetic pathway is detailed below, based on methodologies described in the patent literature.

Overall Synthetic Scheme

The synthesis can be broadly divided into three main stages:

-

Formation of the Quinolone Core: Synthesis of the 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate.

-

Preparation of the Isoindole Moiety: Synthesis of the (R)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole intermediate.

-

Coupling and Final Elaboration: Suzuki coupling of the two key intermediates, followed by hydrolysis and reduction to yield this compound.

References

Garenoxacin: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garenoxacin (T-3811, BMS-284756) is a potent, broad-spectrum des-F(6)-quinolone antibiotic developed for the treatment of a variety of bacterial infections, particularly those of the respiratory tract. Discovered by Toyama Chemical Co., Ltd., it exhibits a dual mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1] This leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative pathogens, including drug-resistant strains.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, in vitro and in vivo activity, and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Synthesis

This compound was discovered by Toyama Chemical Co., Ltd. in Japan as part of a research program to identify novel quinolone antibacterial agents with enhanced activity against Gram-positive bacteria and a favorable safety profile.[3] Marketed in Japan under the trade name Geninax, it represents a significant advancement in the quinolone class.[3]

The chemical synthesis of this compound is a multi-step process. A common pathway involves the reaction of a key isoindole intermediate with a quinolone core structure. The process is designed to be efficient and produce the desired stereoisomer with high purity.

Experimental Protocol: Chemical Synthesis Overview

The synthesis of this compound can be achieved through various patented routes. One representative method is outlined below:

-

Preparation of the Boronic Ester Intermediate (Compound 4): An isoindole raw material (Compound 5) is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a catalyst to form the corresponding boronic ester intermediate.[4]

-

Suzuki Coupling: The boronic ester intermediate (Compound 4) is then coupled with a 7-bromo-quinolone carboxylate derivative. This reaction is catalyzed by a palladium catalyst in the presence of an inorganic base to form the coupled intermediate (Compound 3).[4]

-

Hydrolysis: The ester group of the coupled intermediate (Compound 3) is hydrolyzed, typically using an aqueous base, to yield the corresponding carboxylic acid (Compound 2).[4]

-

Reduction: Finally, a reduction reaction is performed on Compound 2 to yield the final this compound molecule (Compound 1).[4]

-

Purification: The final product is purified using techniques such as recrystallization from a suitable solvent like ethyl acetate to achieve high purity.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication.[1]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) interlinked daughter chromosomes after DNA replication, allowing for proper segregation into daughter cells.[1]

By forming a stable complex with the enzyme and the cleaved DNA, this compound traps the enzymes in their transient DNA-cleaved state. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1]

References

In Vitro Activity of Garenoxacin Against Streptococcus pneumoniae: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of garenoxacin, a des-F(6) quinolone, against the significant respiratory pathogen Streptococcus pneumoniae. The document summarizes key quantitative data, details experimental protocols for susceptibility testing, and illustrates the mechanisms of action and resistance through signaling pathway and workflow diagrams.

Quantitative Susceptibility Data

This compound has demonstrated potent in vitro activity against a broad range of Streptococcus pneumoniae isolates, including strains resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative view of this compound's efficacy.

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.06 | 0.06 |

| Gemifloxacin | - | 0.03 |

| Grepafloxacin | - | - |

| Moxifloxacin | - | - |

| Trovafloxacin | - | - |

| Ciprofloxacin | - | 2 |

| Levofloxacin | - | 1 |

Data compiled from the SENTRY Antimicrobial Surveillance Program, encompassing 8,686 isolates.

Table 2: this compound Activity against S. pneumoniae with Characterized Resistance Mechanisms *

| Strain Type | This compound MIC (µg/mL) | Comparator Quinolone MICs (µg/mL) |

| Wild-Type | 0.06 | Ciprofloxacin: 8, Levofloxacin: 2, Gatifloxacin: 0.5, Moxifloxacin: 0.5 |

| Single parC Mutant | 1 | - |

| Double gyrA and parC Mutant | Increased 8- to 64-fold | - |

| Triple gyrA, parC, and parE Mutant | Increased 16-fold | Ciprofloxacin: Increased 32-fold, Trovafloxacin: Increased 128-fold |

| Efflux Mutant | Two-fold increase | - |

Data synthesized from studies investigating quinolone-resistant S. pneumoniae.[1][2][3]

Table 3: this compound Activity against Penicillin- and Erythromycin-Resistant S. pneumoniae

| Resistance Profile | This compound MIC₉₀ (µg/mL) |

| Penicillin-Susceptible | 0.06 |

| Penicillin-Resistant | 0.06 |

| Erythromycin-Resistant | Not significantly affected |

This compound's activity is largely unaffected by resistance to penicillin or erythromycin.[4][5][6]

Experimental Protocols

The following section details the standard methodologies employed for determining the in vitro susceptibility of Streptococcus pneumoniae to this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of this compound against S. pneumoniae.

Workflow for MIC Determination

References

- 1. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound against Streptococcus pneumoniae Mutants with Characterized Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activities of this compound (BMS-284756) against Streptococcus pneumoniae, viridans group streptococci, and Enterococcus faecalis compared to those of six other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activity against isolates form patients hospitalized with community-acquired pneumonia and multidrug-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolone-Resistant Streptococcus pneumoniae in Spain: Activities of this compound against Clinical Isolates Including Strains with Altered Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

Garenoxacin's Effect on Bacterial Nucleic Acid Synthesis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Garenoxacin is a des-fluoro(6) quinolone antibiotic that exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for nucleic acid synthesis, replication, and repair. This document provides a detailed technical overview of this compound's mode of action, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with robust efficacy. This compound, a potent fluoroquinolone, distinguishes itself through its dual-targeting mechanism, which contributes to its broad-spectrum activity and a lower propensity for the development of resistance.[1] By simultaneously inhibiting both DNA gyrase and topoisomerase IV, this compound effectively disrupts the topological maintenance of bacterial DNA, leading to a cascade of events that culminate in bacterial cell death.[1][2] This whitepaper delves into the core molecular interactions and provides a comprehensive guide for researchers in the field.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are vital for managing the complex topology of bacterial DNA during replication, transcription, and chromosome segregation.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that accumulates ahead of the replication fork.[1] Inhibition of DNA gyrase by this compound prevents this essential process, leading to the stalling of DNA replication.

-

Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[1] By inhibiting topoisomerase IV, this compound prevents the proper segregation of newly replicated chromosomes, ultimately leading to cell division failure.

The dual-targeting nature of this compound is a key feature of its pharmacological profile. In many bacteria, particularly Gram-positive organisms like Staphylococcus aureus, both enzymes are inhibited with similar potency.[2] This balanced activity is believed to contribute to its enhanced bactericidal effect and a reduced frequency of resistance development compared to quinolones that preferentially target only one of the two enzymes.[2] this compound stabilizes the transient double-strand breaks introduced by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1][4]

Caption: this compound's dual-targeting mechanism of action.

Quantitative Data

The potency of this compound has been quantified through the determination of its 50% inhibitory concentrations (IC₅₀) against purified enzymes and its minimum inhibitory concentrations (MIC) against a variety of bacterial isolates.

Enzyme Inhibition Data

The following table summarizes the IC₅₀ values of this compound against DNA gyrase and topoisomerase IV from Staphylococcus aureus, in comparison to ciprofloxacin.

| Enzyme Target | Organism | This compound IC₅₀ (µg/mL) | Ciprofloxacin IC₅₀ (µg/mL) | Reference |

| DNA Gyrase | Staphylococcus aureus | 1.25 | >12.5 | [2] |

| Topoisomerase IV | Staphylococcus aureus | 1.25 - 2.5 | 2.5 | [2] |

Data from Fournier et al. (2002). Note the significantly greater potency of this compound against S. aureus DNA gyrase compared to ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables present the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for this compound against a range of bacterial pathogens.

Table 2: this compound MICs for Gram-Positive Aerobes

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (oxacillin-susceptible) | - | 0.03 | 0.06 |

| Staphylococcus aureus (oxacillin-resistant) | - | 0.5 | 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.03 | 0.06 |

| Streptococcus pneumoniae (penicillin-resistant) | - | 0.03 | 0.06 |

| Enterococcus faecalis | - | 0.25 | 0.5 |

Table 3: this compound MICs for Gram-Negative Aerobes

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | 0.03 | 0.12 |

| Klebsiella pneumoniae | - | 0.06 | 0.25 |

| Pseudomonas aeruginosa | - | 1 | 4 |

| Haemophilus influenzae | - | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | - | ≤0.015 | 0.03 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA (substrate)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

This compound and other quinolones of interest, dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and the desired concentration of this compound or control.

-

Add a defined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate DNA under control conditions) to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the results: Relaxed and supercoiled DNA will migrate at different rates. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC₅₀ is the concentration of this compound that inhibits supercoiling activity by 50%.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of this compound (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.biomol.com [resources.biomol.com]

Garenoxacin's Potent Activity Against Ciprofloxacin-Resistant Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of ciprofloxacin-resistant Staphylococcus aureus, including methicillin-resistant strains (MRSA), poses a significant challenge in clinical settings. Garenoxacin, a novel des-F(6)-quinolone, demonstrates superior in vitro activity against these resistant pathogens. This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, the molecular basis of its potency against resistant strains, and comprehensive experimental data. Quantitative data from minimum inhibitory concentration (MIC) and time-kill studies are presented, alongside detailed experimental protocols. Furthermore, signaling pathways involved in quinolone resistance and the logical framework of this compound's activity are visualized through diagrams to facilitate a deeper understanding for research and development professionals.

Comparative In Vitro Activity of this compound

This compound consistently exhibits lower MIC values against both ciprofloxacin-susceptible and ciprofloxacin-resistant S. aureus compared to ciprofloxacin and other fluoroquinolones. Its activity is maintained even in the presence of mutations that confer high-level resistance to older quinolones.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MICs of this compound and ciprofloxacin against various S. aureus isolates.

| Table 1: this compound and Ciprofloxacin MICs against Susceptible and Resistant S. aureus | | :--- | :--- | :--- | | Staphylococcus aureus Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | | Ciprofloxacin-Susceptible MSSA | 0.03[1] | 0.5[2] | | Ciprofloxacin-Susceptible MRSA | ~0.03[1] | Not Specified | | Ciprofloxacin-Resistant MRSA (MIC90) | 2 - 3.2[1] | >128 | | S. aureus with parC mutation | 0.064 - 0.128[3] | 4 - 8 | | S. aureus with gyrA mutation | 0.064 - 0.128[3] | 1 - 2 | | S. aureus with parC + gyrA mutations | 4.0[3] | 64 - 128 |

MIC90: The concentration of antibiotic that inhibits the growth of 90% of isolates. MSSA: Methicillin-Susceptible Staphylococcus aureus* MRSA: Methicillin-Resistant Staphylococcus aureus*

Bactericidal Activity: Time-Kill Assays

Time-kill assays demonstrate the rapid bactericidal activity of this compound against S. aureus. At concentrations of 4 times the MIC, this compound produced a significant (≥3 log10) decrease in viable bacterial counts (CFU/mL) within 3 hours.[4] This rapid killing effect is crucial for the effective treatment of serious infections.

Mechanism of Action and Superiority of this compound

Fluoroquinolones, including ciprofloxacin and this compound, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]

Dual Targeting of DNA Gyrase and Topoisomerase IV

The primary mechanism of ciprofloxacin resistance in S. aureus involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (DNA gyrase subunit A) and parC (topoisomerase IV subunit A).[6] Ciprofloxacin primarily targets topoisomerase IV in S. aureus. A mutation in parC leads to low-level resistance, and a subsequent mutation in gyrA results in high-level resistance.[7]

This compound, however, exhibits a more balanced and potent dual-targeting mechanism.[3][8] It is a potent inhibitor of both DNA gyrase and topoisomerase IV.[3][8] This dual action means that single mutations in either gyrA or parC have a less significant impact on this compound's MIC compared to ciprofloxacin.[3][8] High-level resistance to this compound would require simultaneous mutations in both target enzymes.[3]

Biochemical studies have shown that this compound's inhibitory activity against purified S. aureus DNA gyrase is 10-fold greater than that of ciprofloxacin, while its activity against topoisomerase IV is 2-fold greater.[3][8]

Figure 1: Comparison of Ciprofloxacin and this compound Targeting in S. aureus.

Overcoming Efflux-Mediated Resistance

Another significant mechanism of fluoroquinolone resistance in S. aureus is the overexpression of efflux pumps, such as NorA, which actively transport the antibiotics out of the bacterial cell.[9] Studies have shown that overexpression of the NorA efflux pump has a minimal effect on the MIC of this compound, indicating that this compound is a poor substrate for this pump.[8] This characteristic further contributes to its retained activity against ciprofloxacin-resistant strains.

Signaling Pathways in Ciprofloxacin Resistance

The expression of resistance mechanisms in S. aureus is a regulated process. The following diagram illustrates the known regulatory pathways for the NorA efflux pump.

Figure 2: Regulatory network of the NorA efflux pump in S. aureus.

Experimental Protocols

The following are standardized protocols for key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This protocol outlines the methodology to assess the bactericidal activity of an antimicrobial agent over time.[12][13]

Figure 4: Workflow for performing a Time-Kill Assay.

Conclusion

This compound demonstrates significant and potent activity against ciprofloxacin-resistant Staphylococcus aureus, including MRSA. Its efficacy is attributed to a balanced, dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV, and its ability to evade efflux by the NorA pump. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of infections caused by these challenging pathogens. The detailed protocols and pathway diagrams provided herein serve as a resource for researchers and drug development professionals working to combat antimicrobial resistance.

References

- 1. Mutant Prevention Concentration of this compound (BMS-284756) for Ciprofloxacin-Susceptible or -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of this compound (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of this compound (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NorA efflux pump mediates Staphylococcus aureus response to Pseudomonas aeruginosa pyocyanin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

Methodological & Application

Garenoxacin's Efficacy in Murine Pneumonia Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of garenoxacin in murine models of pneumonia, with a focus on experimental protocols and quantitative data. This compound, a des-F(6) quinolone, has demonstrated potent activity against key respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae. The following application notes and protocols are designed to guide researchers in designing and interpreting similar preclinical studies.

I. Summary of In Vivo Efficacy

This compound has shown significant efficacy in various murine pneumonia models, demonstrating high rates of bacterial eradication, increased survival, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles. Studies have highlighted its effectiveness against both wild-type and quinolone-resistant S. pneumoniae, as well as in complex scenarios such as secondary bacterial pneumonia following influenza virus infection.[1][2][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from various in vivo studies.

Table 1: this compound Efficacy Against Streptococcus pneumoniae in Murine Pneumonia Models

| Mouse Strain | Bacterial Strain | This compound Dosage (mg/kg) | Treatment Schedule | Survival Rate (%) | Reference |

| Swiss | S. pneumoniae P-4241 (Wild-type) | 25 | Every 12h for 6 doses | 100 | [2][4] |

| Swiss | S. pneumoniae P-4241 (Wild-type) | 50 | Every 12h for 6 doses | 100 | [2][4] |

| Swiss | S. pneumoniae C42-R2 (parC mutant) | 25 | Every 12h for 6 doses | 85 | [4] |

| Swiss | S. pneumoniae C42-R2 (parC mutant) | 50 | Every 12h for 6 doses | 100 | [4] |

| Swiss | S. pneumoniae Sp42-R1 (gyrA mutant) | 25 | Every 12h for 6 doses | 55 | [4] |

| Swiss | S. pneumoniae Sp42-R1 (gyrA mutant) | 50 | Every 12h for 6 doses | 93 | [4] |

| Not Specified | S. pneumoniae D-6888 | Not Specified | 24h treatment | See Bacterial Eradication | [5] |

Table 2: Comparative Efficacy of this compound and Other Fluoroquinolones

| Mouse Strain | Bacterial Strain | Treatment | Dosage (mg/kg) | Outcome | Reference |

| Swiss | S. pneumoniae (various mutants) | This compound | 50 | Ineffective against double/triple mutants | [2] |

| Swiss | S. pneumoniae (various mutants) | Trovafloxacin | 200 | Ineffective against double/triple mutants | [2] |

| Not Specified | S. pneumoniae D-6888 | This compound | Not Specified | -2.02 ± 0.99 log10 CFU/mL change | [5][6] |

| Not Specified | S. pneumoniae D-6888 | Levofloxacin | Not Specified | -0.97 ± 0.61 log10 CFU/mL change | [5][6] |

Table 3: Pharmacokinetic Parameters of this compound in Infected Mice

| Parameter | Value | Conditions | Reference |

| Cmax | 17.3 µg/mL | 25 mg/kg dose in S. pneumoniae infected mice | [2][4] |

| AUC | 48.5 µg·h/mL | 25 mg/kg dose in S. pneumoniae infected mice | [2][4] |

| Cmax/MIC Ratio | 288 | 25 mg/kg dose against strain P-4241 | [2][4] |

| AUC/MIC Ratio | 808 | 25 mg/kg dose against strain P-4241 | [2][4] |

| Half-life | 0.7 to 1.6 h | Neutropenic murine thigh infection model | [7] |

II. Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for establishing a murine pneumonia model to test the efficacy of this compound.

Murine Pneumonia Model Induction

This protocol describes the establishment of a lung infection in mice.

Materials:

-

Specific pathogen-free mice (e.g., Swiss mice)

-

Streptococcus pneumoniae strain of interest (e.g., P-4241)

-

Bacterial culture medium (e.g., Todd-Hewitt broth)

-

Saline or PBS

-

Anesthesia (e.g., isoflurane)

-

Micropipettes and sterile tips

Procedure:

-

Culture the desired S. pneumoniae strain to mid-log phase.

-

Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^5 to 10^7 CFU per inoculum).

-

Anesthetize the mice.

-

Inoculate the bacterial suspension intranasally or via intratracheal instillation. The volume is typically 20-50 µL.

-

Allow the mice to recover from anesthesia.

This compound Administration and Efficacy Assessment

This protocol outlines the treatment and subsequent evaluation of efficacy.

Materials:

-

This compound (or other test articles)

-

Vehicle for drug administration (e.g., sterile water)

-

Gavage needles or syringes for injection

-

Euthanasia supplies (e.g., CO2 chamber)

-

Surgical tools for lung harvesting

-

Homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Initiate treatment at a specified time post-infection (e.g., 3 or 18 hours).[2]

-

Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection) at the predetermined dosage and schedule (e.g., 25 mg/kg every 12 hours).[2]

-

Monitor the mice for signs of illness and record survival daily.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs.

-

Homogenize the lung tissue in a known volume of sterile saline or PBS.

-

Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lung).

-

Calculate the change in bacterial count compared to untreated controls.

III. Key Considerations and Logical Relationships

The success of these in vivo studies hinges on the interplay between the host, the pathogen, and the therapeutic agent. The following diagram illustrates the logical relationships in a typical efficacy study.

IV. Conclusion

The data and protocols presented underscore the robust in vivo efficacy of this compound in murine models of pneumonia. These models are crucial for preclinical evaluation, providing essential data on survival, bacterial clearance, and PK/PD parameters. Researchers can utilize these application notes to design and execute studies that will further elucidate the therapeutic potential of this compound and other novel antimicrobial agents.

References

- 1. Therapeutic effects of this compound in murine experimental secondary pneumonia by Streptococcus pneumoniae after influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activities of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro and in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activities of this compound against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the in Vivo Activities of this compound and Levofloxacin in a Murine Model of Pneumonia by Mixed-Infection with Streptococcus pneumoniae and Parvimonas micra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics of the New Des-F(6)-Quinolone this compound in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Garenoxacin Dosage and Administration in Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of garenoxacin, a des-F(6)-quinolone antibiotic, as determined through various clinical trials. The information is intended to support research, scientific understanding, and drug development efforts.

Summary of this compound Dosage and Administration

This compound has been predominantly studied at a dosage of 400 mg administered orally once daily.[1][2][3][4] This dosing regimen was found to be safe and effective for treating community-acquired respiratory tract infections.[2][3] Clinical trials have evaluated treatment durations ranging from 5 to 14 days, depending on the type and severity of the infection.[3][5]

Table 1: this compound Dosage in Phase I, II, and III Clinical Trials

| Clinical Trial Phase | Dosage Range Studied | Optimal Dose Identified | Frequency | Route of Administration |

| Phase I | 100 mg to 1200 mg[6] | N/A | Once Daily[6] | Oral[6] |

| Phase II | 200 mg or 400 mg[1] | 400 mg[1][2][3] | Once Daily[1][2][3] | Oral[2][3] |

| Phase III | 400 mg[1][4] | 400 mg[1][4] | Once Daily[1][4] | Oral[1] |

Table 2: Treatment Duration in Clinical Trials for Specific Respiratory Tract Infections

| Infection Type | Recommended Treatment Duration | Reference Clinical Trials |

| Community-Acquired Pneumonia (CAP) | 5 to 10 days[3] | Phase II & III studies[2][3] |

| Acute Exacerbation of Chronic Bronchitis (AECB) | 5 to 10 days[3] | Phase II studies[3] |

| Sinusitis | 7 to 10 days[7] | Phase II studies[3][7] |

| Pharyngolaryngitis, Tonsillitis, Otitis Media | 5 to 7 days[7] | Efficacy and safety studies[7] |

Experimental Protocols

The following sections outline the general methodologies employed in key clinical trials of this compound.

Phase III Clinical Trial Protocol for Mild to Moderate Chronic Respiratory Diseases

This protocol is based on a confirmatory Phase III study to evaluate the efficacy and pharmacokinetics/pharmacodynamics of this compound.

Objective: To confirm the clinical efficacy and safety of 400 mg this compound administered once daily for 10 days in patients with mild or moderate chronic respiratory diseases.[1]

Study Design: A single-arm, open-label trial.[1]

Patient Population: 136 patients with mild or moderate chronic respiratory diseases.[1]

Inclusion Criteria:

-

Patients with a diagnosis of a chronic respiratory disease.

-

Patients were required to have at least two of the following symptoms: increased cough, dyspnea, or an increase in sputum volume.[1]

Exclusion Criteria:

-

Conditions that could mimic or complicate the evaluation of the infectious process.

-

Receipt of systemic antibiotics within 7 days prior to enrollment.

-

Diagnosed immunodeficiency diseases (though HIV-infected subjects without AIDS were eligible in some CAP studies).

-

Cystic fibrosis.

-

Clinically significant hepatic disease.

-

Serum creatinine level >2.0 mg/dL or requiring renal dialysis.

-

History of serious hypersensitivity to any quinolone.

-

Malabsorption syndromes.

-

Use of an investigational agent within 30 days prior to the study.

-

Pregnancy or breastfeeding.[3]

Treatment Regimen:

-

This compound 400 mg administered orally once daily for 10 days.[1]

Assessments:

-

Clinical Efficacy: Evaluated 7-14 days after the start of treatment.[1]

-

Pharmacokinetic Sampling: Blood samples were collected to determine plasma this compound concentrations. The timing of collection was optimized based on simulated drug concentration data.[1]

-

Safety: Monitoring of adverse events throughout the study.

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Protocol

This protocol outlines the methodology for a population PK/PD analysis based on data from Phase I, II, and III clinical trials.

Objective: To characterize the population pharmacokinetics of this compound and to establish exposure-response relationships for both efficacy and safety.

Data Source: Plasma this compound concentration data from Phase I, II, and III studies.[1][2]

Pharmacokinetic Modeling:

-

A one-compartment model with first-order absorption and elimination was used to describe this compound pharmacokinetics.[2][3]

-

The model evaluated the influence of covariates such as creatinine clearance, ideal body weight, age, gender, and obesity on clearance and volume of distribution.[2][3]

Pharmacodynamic Analysis:

-

Efficacy: The relationship between the unbound area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0-24/MIC) ratio and clinical/bacteriological response was assessed using logistic regression.[1][4] A target fAUC0-24/MIC ratio of >30 h was used to predict clinical efficacy.[1][4]

-

Safety: The relationship between drug exposure (AUC0-24 and Cmax) and the incidence of adverse events was examined.[1][4]

Analytical Methods:

-

Plasma concentrations of this compound were measured using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis. It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism contributes to its potent antimicrobial activity. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Workflow for this compound Dose Determination

The optimal clinical dose of this compound was determined through a structured process involving pharmacokinetic and pharmacodynamic modeling, culminating in confirmatory clinical trials.

Caption: Workflow for determining the optimal dose of this compound.

Factors Influencing this compound Pharmacokinetics

Several patient-specific factors have been identified to influence the pharmacokinetics of this compound, particularly its clearance and volume of distribution.

Caption: Factors influencing this compound's pharmacokinetic parameters.

References

- 1. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]

- 2. Efficacy and safety of this compound in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijss-sn.com [ijss-sn.com]

- 5. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 6. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 7. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of this compound (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

Garenoxacin in the Treatment of Skin and Soft Tissue Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garenoxacin is a des-fluoro(6)-quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other fluoroquinolones.[1] Its potent action against common pathogens implicated in skin and soft tissue infections (SSTIs), such as Staphylococcus aureus and Streptococcus pyogenes, makes it a significant subject of research and clinical interest.[1][2] These application notes provide a comprehensive overview of this compound's utility in SSTIs, including its mechanism of action, in vitro efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription.[6][7]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[3][5]

By forming a stable complex with both the enzyme and the bacterial DNA, this compound traps these enzymes in their cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in the inhibition of DNA synthesis and bacterial cell death.[5]

In Vitro Efficacy

This compound has demonstrated high potency against a wide range of pathogens commonly isolated from SSTIs. The following tables summarize the minimum inhibitory concentration (MIC) data from surveillance studies.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Common SSTI Pathogens

| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Levofloxacin MIC₅₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₅₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | ≤0.03 | 0.06 | 0.25 | 0.25 | ≤0.12 | 0.25 |

| Staphylococcus aureus (Oxacillin-resistant) | 1 | >4 | >2 | >2 | >2 | >2 |

| Streptococcus pyogenes | 0.06 | 0.12 | 0.5 | 1 | 0.5 | 1 |

| Escherichia coli | ≤0.03 | 0.12 | ≤0.06 | 0.25 | ≤0.03 | 0.06 |

| Klebsiella pneumoniae | ≤0.03 | 0.12 | 0.12 | 0.25 | ≤0.03 | 0.12 |

| Pseudomonas aeruginosa | 1 | 8 | 1 | 4 | ≤0.25 | 1 |

Data compiled from the SENTRY Antimicrobial Surveillance Program.[2][7]

Pharmacokinetics and Tissue Penetration

This compound exhibits favorable pharmacokinetic properties, including good oral absorption and effective penetration into skin and soft tissues.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models and Humans

| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC₀₋₂₄ (µg·h/mL) |

| Rat | 10 mg/kg (oral) | 1.89 | 1.0 | 4.6 | 13.5 |

| Dog | 5 mg/kg (oral) | 1.45 | 2.0 | 7.8 | 18.6 |

| Monkey | 5 mg/kg (oral) | 1.12 | 2.0 | 6.5 | 12.9 |

| Human | 400 mg (oral) | ~3.0 | 1-2 | ~14 | ~35 |

Data adapted from preclinical and clinical studies.[2][8]

A study in surgical patients demonstrated that a single 600 mg oral dose of this compound resulted in concentrations in incisional skin (3.06 ± 1.74 µg/g) and subcutaneous tissue (1.19 ± 1.23 µg/g) that exceeded the MIC₉₀ for many common SSTI pathogens.[5][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

2. Procedure: a. Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with pH adjustment if necessary) at a concentration of 1280 µg/mL. b. Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain concentrations ranging from 0.015 to 16 µg/mL. Dispense 50 µL of each dilution into the wells of a 96-well plate. c. Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. Within 15 minutes, inoculate each well of the microtiter plate with 50 µL of the diluted inoculum, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. e. Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. f. Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: In Vivo Murine Skin and Soft Tissue Infection Model

This protocol describes a general method for establishing a localized skin infection in mice to evaluate the efficacy of this compound.

1. Materials:

-

6-8 week old female BALB/c mice

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Electric shaver and depilatory cream

-

Sterile cotton swabs

-

This compound formulation for oral or topical administration

-

Calipers

-

Sterile PBS

2. Procedure: a. Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the dorsum and apply a depilatory cream to remove remaining hair. b. Skin Abrasion (Optional but recommended): Gently abrade the depilated skin with a sterile needle or fine-grit sandpaper to disrupt the stratum corneum. c. Infection: Prepare a mid-logarithmic phase culture of S. aureus in TSB, wash the cells with PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL. Apply 10 µL of the bacterial suspension to the prepared skin area. d. Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound. Administer the drug via the desired route (e.g., oral gavage or topical application) at the selected dose and frequency for a specified duration (e.g., 3-7 days). A control group should receive a vehicle. e. Monitoring: Daily, measure the lesion size (length and width) with calipers and record clinical observations (e.g., erythema, edema, abscess formation). f. Bacterial Load Determination: At the end of the experiment, euthanize the mice and excise the infected skin tissue. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the number of CFU per gram of tissue.

Protocol 3: Time-Kill Assay

This assay determines the rate of bacterial killing by this compound over time.[10]

1. Materials:

-

This compound

-

Bacterial isolate

-

CAMHB

-

Sterile culture tubes

-

Shaking incubator

-

Sterile saline

-

TSA plates

2. Procedure: a. Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Drug Addition: Add this compound to the bacterial suspensions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic. c. Incubation and Sampling: Incubate the tubes at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. d. Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto TSA plates. e. Incubation and Counting: Incubate the plates at 35°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point. f. Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.[11]

Conclusion

This compound demonstrates potent in vitro activity and favorable pharmacokinetic properties for the treatment of skin and soft tissue infections. The provided protocols offer standardized methods for the preclinical and in vitro evaluation of this compound's efficacy. Further research utilizing these and other models will continue to elucidate the full potential of this antibiotic in managing SSTIs.

References

- 1. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of novel des-fluoro quinolone this compound in experimental animals and an interspecies scaling of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Commercial Broth Microdilution Panel Validation and Reproducibility Trials for this compound (BMS-284756), a Novel Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Mesilate Hydrate? [synapse.patsnap.com]

- 6. DNA supercoiling in bacteria: state of play and challenges from a viewpoint of physics based modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA supercoil - Wikipedia [en.wikipedia.org]

- 8. Population Pharmacokinetics and Pharmacodynamics of this compound in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue and fluid penetration of this compound in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-Kill Studies of the Antianaerobe Activity of this compound Compared with Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

Garenoxacin In Vivo Efficacy Testing Against Anaerobic Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of garenoxacin, a des-F(6)-quinolone antibiotic, against anaerobic bacterial infections. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound.

Introduction

This compound has demonstrated potent in vitro activity against a broad spectrum of anaerobic bacteria, including clinically important species such as Bacteroides fragilis and Clostridium species. In vivo models are crucial for validating this in vitro activity and determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters that correlate with efficacy in a complex biological system. This document outlines established murine models of anaerobic infection—specifically intra-abdominal and subcutaneous abscess models—that are suitable for testing this compound.

In Vitro Activity of this compound Against Anaerobic Bacteria

A summary of the in vitro activity of this compound against various anaerobic isolates is presented below. This data is essential for selecting appropriate bacterial strains and determining relevant concentrations for in vivo studies.

Table 1: In Vitro Activity of this compound Against Clinically Relevant Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | 330 | 0.5 | 2 | |

| Prevotella spp. | Not Specified | 0.25 | 2 | |

| Fusobacterium spp. | Not Specified | 0.25 | 0.5 | |

| Porphyromonas spp. | Not Specified | 0.125 | 0.25 | |

| Clostridium spp. | Not Specified | 0.25 | 1 | |

| Clostridium difficile | 46 | 2 | >64 | |

| Gram-positive anaerobic cocci | Not Specified | 0.125 | 0.25 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

In Vivo Models for Testing this compound

The following are detailed protocols for two widely accepted murine models for studying anaerobic infections. These can be adapted to evaluate the efficacy of this compound.

Murine Intra-Abdominal Abscess Model

This model mimics polymicrobial intra-abdominal infections that often occur after bowel perforation. It is particularly relevant for testing antibiotics against members of the Bacteroides fragilis group.

Experimental Workflow

Protocol:

-

Bacterial Strains and Inoculum Preparation:

-

Co-culture a clinically relevant strain of Bacteroides fragilis (e.g., ATCC 25285) and a facultative anaerobe such as Escherichia coli (e.g., ATCC 25922).

-

Harvest bacteria in the mid-logarithmic phase, wash with sterile saline, and resuspend to the desired concentration (e.g., 10⁸ CFU/mL for each organism).

-

Prepare an adjuvant by autoclaving murine cecal contents, which serves as a sterile irritant to promote abscess formation.

-

The final inoculum consists of the bacterial suspension mixed with the sterile cecal contents.

-

-

Animal Model:

-

Use male or female CD-1 or BALB/c mice, 6-8 weeks old.

-

Administer the inoculum (typically 0.25 mL) via intraperitoneal injection.

-

-

This compound Treatment:

-

Based on pharmacokinetic data in mice, a suggested starting dose of this compound is 10-50 mg/kg, administered subcutaneously or orally once or twice daily. The optimal dose should be determined in preliminary dose-ranging studies.

-

Initiate treatment 1-4 hours post-infection and continue for 5-7 days.

-

Include a vehicle control group receiving the same volume of the vehicle used to dissolve this compound.

-

-

Efficacy Endpoints:

-

Monitor animal mortality, body weight, and clinical signs of illness daily.

-

At the end of the treatment period, euthanize the animals and perform a laparotomy.

-

Score the formation and severity of intra-abdominal abscesses.

-

Excise abscesses, homogenize, and perform quantitative bacteriology (CFU counts) to determine the bacterial load of both the anaerobic and aerobic organisms.

-

Murine Subcutaneous Abscess Model

This model is useful for evaluating the efficacy of antibiotics against localized soft tissue infections caused by anaerobic bacteria.

Experimental Workflow

Protocol:

-

Bacterial Strain and Inoculum Preparation:

-

Culture a pure strain of an anaerobic bacterium, such as Bacteroides fragilis, to the desired growth phase.

-

Prepare the inoculum by resuspending the bacteria in a suitable medium, potentially with a cytodextran bead slurry to promote localization of the infection. A typical inoculum would be 10⁷-10⁸ CFU in a volume of 0.1-0.2 mL.

-

-

Animal Model:

-

Use Swiss Webster or similar strains of mice.

-

Shave the hair on the flank of the mouse one day prior to infection.

-

Inject the bacterial inoculum subcutaneously into the shaved area.

-

-

This compound Treatment:

-

Administer this compound at a dosage determined from pharmacokinetic studies (e.g., 10-50 mg/kg) via a systemic route (subcutaneous or oral) or locally, depending on the study's objective.

-

Begin treatment shortly after infection and continue for a specified period (e.g., 5 days).

-

A control group receiving the vehicle is essential.

-

-

Efficacy Endpoints:

-

Measure the dimensions of the developing abscess daily using calipers.

-

Determine the abscess weight.

-

Homogenize the abscess tissue and perform serial dilutions for quantitative culture to determine the number of viable bacteria (CFU/abscess).

-

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound in the animal model being used is critical for designing an effective dosing regimen. Studies in rats, dogs, and monkeys have shown that this compound is well-absorbed orally and undergoes phase II metabolism. In a neutropenic mouse thigh infection model, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was predictive of efficacy. It is recommended to perform a preliminary pharmacokinetic study in the chosen mouse strain to determine key parameters such as Cmax, Tmax, and AUC to inform dose selection for efficacy studies.

Data Presentation and Analysis

All quantitative data from these in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 2: Example Data Table for Murine Intra-Abdominal Abscess Model

| Treatment Group | Dose (mg/kg) | Number of Animals with Abscesses/Total | Mean Abscess Score (± SD) | Mean Log10 CFU/Abscess (± SD) |

| Vehicle Control | - | 10/10 | 3.5 ± 0.5 | 8.2 ± 0.7 |

| This compound | 10 | 6/10 | 1.8 ± 0.6 | 5.1 ± 0.9 |

| This compound | 30 | 2/10 | 0.5 ± 0.3 | 2.3 ± 0.5* |

*Statistically significant difference compared to vehicle control (p < 0.05).

Table 3: Example Data Table for Murine Subcutaneous Abscess Model

| Treatment Group | Dose (mg/kg) | Mean Abscess Diameter (mm ± SD) on Day 5 | Mean Abscess Weight (g ± SD) | Mean Log10 CFU/Abscess (± SD) |

| Vehicle Control | - | 12.3 ± 1.5 | 0.8 ± 0.2 | 9.1 ± 0.6 |

| This compound | 20 | 6.8 ± 1.1 | 0.3 ± 0.1 | 4.5 ± 0.8 |

| This compound | 50 | 3.2 ± 0.9 | 0.1 ± 0.05 | <2.0 |

*Statistically significant difference compared to vehicle control (p < 0.05).

Conclusion

The in vivo models and protocols described provide a robust framework for the preclinical evaluation of this compound against anaerobic bacterial infections. By combining the extensive in vitro data with well-designed animal studies, researchers can effectively assess the therapeutic potential of this compound and gather the necessary data to support its further development. Careful consideration of pharmacokinetic and pharmacodynamic principles is essential for the successful execution and interpretation of these studies.

Garenoxacin in Pediatric Infectious Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Garenoxacin is not currently approved for use in pediatric populations. The following information is intended for research purposes only and is based on preclinical data and established principles of pediatric drug development. Any clinical application of this compound in children would require rigorous investigation under approved clinical trial protocols.

Introduction

This compound is a des-fluoro(6)-quinolone antibiotic with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It exerts its bactericidal effect by inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][3] While this compound has been studied in adults for respiratory tract infections, its application in pediatric infectious diseases remains unexplored clinically. A significant barrier to the use of fluoroquinolones in children is the risk of arthropathy (joint damage), which has been observed in juvenile animal studies with some agents in this class.[4] However, preclinical studies suggest that this compound may have a more favorable safety profile in this regard compared to other fluoroquinolones, presenting a potential opportunity for its development as a treatment for specific pediatric infections, particularly those caused by multidrug-resistant pathogens where therapeutic options are limited.

These application notes provide a summary of the available preclinical data on this compound relevant to pediatric use and outline hypothetical protocols for future research, including in vitro susceptibility testing and a proposed clinical trial design.

Mechanism of Action

This compound functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the likelihood of resistance development.[2][3]

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.

-